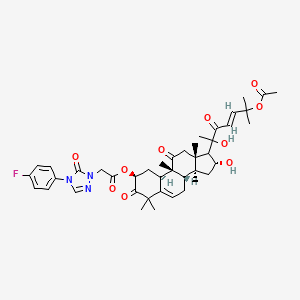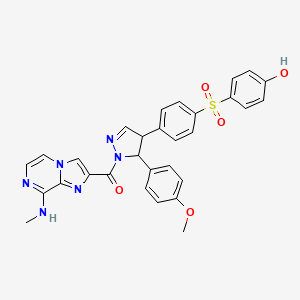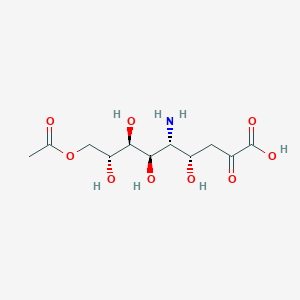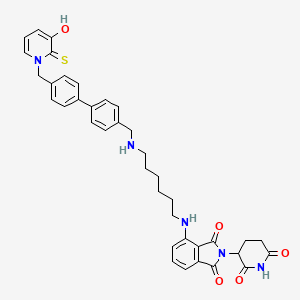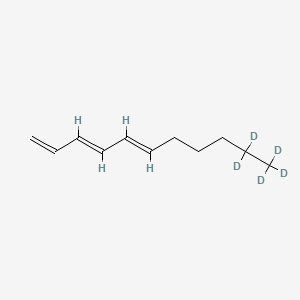
(1,3E,5E)-Undeca-1,3,5-triene-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3E,5E)-Undeca-1,3,5-triene-d5 is a deuterated hydrocarbon compound with the molecular formula C11H15D5. This compound is characterized by the presence of three conjugated double bonds in the 1, 3, and 5 positions of the undecane chain. The deuterium atoms replace five hydrogen atoms, making it useful in various scientific applications, particularly in spectroscopy and analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3E,5E)-Undeca-1,3,5-triene-d5 typically involves the deuteration of the corresponding hydrocarbon. One common method is the catalytic deuteration of 1,3,5-undecatriene using deuterium gas (D2) in the presence of a palladium or platinum catalyst. The reaction is carried out under controlled conditions, usually at elevated temperatures and pressures, to ensure the complete incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1,3E,5E)-Undeca-1,3,5-triene-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
(1,3E,5E)-Undeca-1,3,5-triene-d5 has several scientific research applications:
Spectroscopy: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Analytical Chemistry: Employed in mass spectrometry for the calibration of instruments.
Biological Studies: Utilized in tracer studies to track metabolic pathways.
Material Science: Investigated for its potential in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1,3E,5E)-Undeca-1,3,5-triene-d5 is primarily related to its deuterium content. Deuterium atoms have a different nuclear spin compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy. This property allows researchers to study molecular interactions and dynamics with high precision. The compound does not have specific molecular targets or pathways but serves as a tool in various analytical techniques.
Comparación Con Compuestos Similares
Similar Compounds
(1,3E,5E)-Undeca-1,3,5-triene: The non-deuterated version of the compound.
(1,3E,5E)-Octa-1,3,5-triene: A shorter chain analogue with similar conjugated double bonds.
(1,3E,5E)-Deca-1,3,5-triene: Another analogue with a different chain length.
Uniqueness
The uniqueness of (1,3E,5E)-Undeca-1,3,5-triene-d5 lies in its deuterium content, which provides distinct advantages in spectroscopic and analytical applications. The presence of deuterium atoms enhances the resolution and sensitivity of NMR and mass spectrometry, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H18 |
|---|---|
Peso molecular |
155.29 g/mol |
Nombre IUPAC |
(3E,5E)-10,10,11,11,11-pentadeuterioundeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9+/i2D3,4D2 |
Clave InChI |
JQQDKNVOSLONRS-IAVOJCGMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C/C=C/C=C |
SMILES canónico |
CCCCCC=CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)




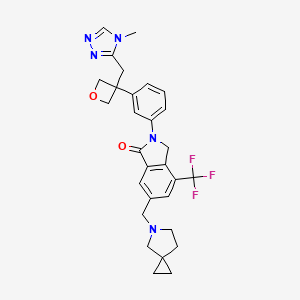
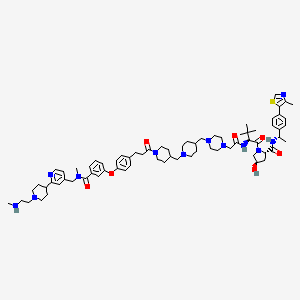
![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)
